molecular formula C15H19NO4 B613235 Bpoc-thr(tbu)-osu CAS No. 62020-53-5

Bpoc-thr(tbu)-osu

Cat. No.: B613235
CAS No.: 62020-53-5
M. Wt: 510.59
InChI Key: RPJMLWMATNCSIS-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bpoc-thr(tbu)-osu, also known as N-α-(2,4-dimethoxybenzyl)-N-α-(tert-butoxycarbonyl)-L-threonine N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is commonly used as a protecting group in solid-phase peptide synthesis. The compound is known for its stability and efficiency in forming peptide bonds, making it a valuable tool in the field of biochemistry and molecular biology.

Scientific Research Applications

Bpoc-thr(tbu)-osu has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Bpoc-Thr(Tbu)-Osu, also known as Boc-Thr(tBu)-OH, is a derivative of the amino acid threonine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid threonine during peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino moiety, and its removal is achieved by treatment with acid, most often trifluoroacetic acid (TFA) . This allows for the stepwise assembly of the peptide chain .

Biochemical Pathways

The compound is involved in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst . This suggests that it may play a role in the modification of biochemical pathways involving these glycosides .

Pharmacokinetics

Its properties, such as its solubility and stability, can impact its effectiveness in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with the desired sequence . By protecting the amino group of threonine, it prevents unwanted reactions and ensures that the amino acid is incorporated into the peptide chain at the correct location .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the removal of the Boc group . Additionally, temperature can impact the rate of peptide synthesis . Therefore, careful control of the reaction conditions is necessary to ensure the effective use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bpoc-thr(tbu)-osu involves several steps, starting with the protection of the amino and hydroxyl groups of threonine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the tert-butyl (tBu) group protects the hydroxyl group. The protected threonine is then reacted with 2,4-dimethoxybenzyl chloride to form the N-α-(2,4-dimethoxybenzyl)-N-α-(tert-butoxycarbonyl)-L-threonine. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency of each step and minimize side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Bpoc-thr(tbu)-osu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Boc-thr(tbu)-oh: This compound is similar to Bpoc-thr(tbu)-osu but lacks the N-hydroxysuccinimide ester group. It is used as a protecting group for threonine in peptide synthesis.

    Fmoc-thr(tbu)-oh: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group for protecting the amino group of threonine.

Uniqueness

This compound is unique in its combination of protecting groups and the N-hydroxysuccinimide ester group, which provides both stability and reactivity. This makes it particularly useful in solid-phase peptide synthesis and bioconjugation applications, where efficient and selective reactions are required .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSETYDOAFGWCOY-KOSHJBKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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